Dibromoacetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVPMNIFAAGBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184476 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-13-2 | |

| Record name | Acetaldehyde, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dibromoacetaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

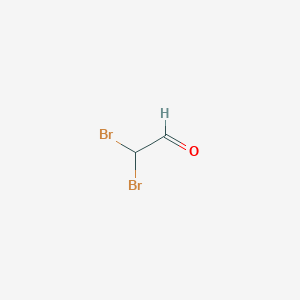

Dibromoacetaldehyde (CAS No: 3039-13-2) is a halogenated organic compound with the chemical formula C₂H₂Br₂O.[1] As a brominated derivative of acetaldehyde, it possesses two bromine atoms attached to the alpha-carbon.[1] This structure imparts significant reactivity, making it a valuable intermediate and reagent in various chemical syntheses and analytical methods.[1][2] Notably, dibromoacetaldehyde is also recognized as a disinfection byproduct in drinking water, which has led to studies on its toxicological properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of dibromoacetaldehyde, its reactivity, and its biological implications, with a focus on data relevant to research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of dibromoacetaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₂O | |

| Molecular Weight | 201.84 g/mol | |

| IUPAC Name | 2,2-dibromoacetaldehyde | |

| CAS Number | 3039-13-2 | |

| Appearance | Not explicitly stated, but related compounds are liquids. | |

| Boiling Point | 136.3 °C at 760 mmHg | |

| Melting Point | 87 °C | |

| Density | 2.357 g/cm³ | |

| Flash Point | 68.7 °C | |

| Vapor Pressure | 7.41 mmHg at 25 °C | |

| Refractive Index | 1.541 | |

| InChI | InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H | |

| InChIKey | XIVPMNIFAAGBOY-UHFFFAOYSA-N | |

| SMILES | O=CC(Br)Br |

Reactivity and Stability

Dibromoacetaldehyde is a highly reactive compound, a characteristic attributed to the electron-withdrawing nature of the two bromine atoms and the electrophilic carbonyl carbon.

Key Reactivity Information:

-

It is utilized as a reactant in wastewater treatment.

-

It reacts with carbonyl groups, such as those in malic acid, to form dibromomalonic esters.

-

It serves as an intermediate in the synthesis of other chemicals like ethylenethiourea and propylene oxide.

-

It can react with hydroxy groups and alcohols.

-

It has been shown to react with lead ions in water to form insoluble lead bromide, suggesting a potential role in lead remediation.

Stability and Handling:

-

Dibromoacetaldehyde is extremely sensitive to moisture and is hygroscopic.

-

For long-term storage, it should be kept at temperatures below -15°C, kept dry, and under an inert atmosphere such as nitrogen.

Solubility

The solubility of dibromoacetaldehyde has been reported as follows:

-

DMSO: Very slightly soluble.

-

Methanol: Slightly soluble with heating.

Spectral Data

Spectroscopic data is essential for the identification and characterization of dibromoacetaldehyde.

| Spectroscopy Type | Data Highlights | Reference |

| Mass Spectrometry (GC-MS) | NIST Number: 288226, Top Peak m/z: 93, 2nd Highest m/z: 95, 3rd Highest m/z: 174. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. |

Note: Specific NMR data for dibromoacetaldehyde was not found in the provided search results. However, related compounds have been analyzed by NMR.

Biological Properties: Genotoxicity and Cytotoxicity

Dibromoacetaldehyde is identified as a byproduct of water disinfection and has demonstrated genotoxicity. Its biological activity, particularly its toxicity, is a significant area of research.

-

Genotoxicity: In a comparative study of haloacetaldehydes (HALs), dibromoacetaldehyde (DBAL) exhibited the highest genotoxicity. The rank order of genotoxicity was determined as: DBAL > CAL ≈ DBCAL > TBAL ≈ BAL > BDCAL > BCAL ≈ DCAL > IAL.

-

Cytotoxicity: The cytotoxicity of dibromoacetaldehyde is comparable to that of several other haloacetaldehydes. The rank order for cytotoxicity is: TBAL ≈ CAL > DBAL ≈ BCAL ≈ DBCAL > IAL > BAL ≈ BDCAL > DCAL > TCAL.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of dibromoacetaldehyde were not available in the search results, its application in analytical chemistry provides insight into relevant experimental workflows.

Analytical Determination of Haloacetaldehydes in Treated Water

Dibromoacetaldehyde is used as a reagent or standard in the analysis of haloacetaldehydes in treated water, often employing micro liquid-liquid extraction followed by large-volume injection gas chromatography-mass spectrometry (GC-MS).

Methodology Outline:

-

Sample Preparation: A water sample is collected.

-

Extraction: Micro liquid-liquid extraction is performed to isolate and concentrate the haloacetaldehydes from the aqueous matrix into a small volume of an organic solvent.

-

Injection: A large volume of the extract is injected into the GC-MS system to enhance sensitivity.

-

GC-MS Analysis: The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components are then ionized and detected by the mass spectrometer, which provides mass-to-charge ratio data for identification and quantification.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the haloacetaldehydes present, including dibromoacetaldehyde.

General NMR Sample Preparation Protocol

Although a specific NMR spectrum for dibromoacetaldehyde is not provided, a general protocol for preparing similar compounds for NMR analysis can be described based on related literature.

Methodology Outline:

-

Sample Preparation: The crude product containing the analyte is obtained.

-

Dissolution: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Internal Standard: An internal standard with a known concentration and a simple NMR signal that does not overlap with the analyte signals (e.g., 1,2-dibromoethane) is added for quantification purposes.

-

Transfer: The solution is transferred to an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded using an NMR spectrometer.

Conclusion

Dibromoacetaldehyde is a reactive and versatile chemical with important applications in synthesis and analytical chemistry. Its presence as a disinfection byproduct in drinking water also makes its toxicological profile, particularly its high genotoxicity, a critical area of study for environmental and health researchers. Proper handling and storage are essential due to its sensitivity to moisture. The data and protocols summarized in this guide provide a technical foundation for professionals working with this compound.

References

Dibromoacetaldehyde molecular structure

An In-depth Technical Guide on the Molecular Structure of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde (C₂H₂Br₂O) is a halogenated organic compound of significant interest due to its occurrence as a disinfection byproduct in drinking water and its associated genotoxicity.[1][2] A thorough understanding of its molecular structure is fundamental to elucidating its chemical reactivity, metabolic fate, and toxicological profile. This technical guide provides a comprehensive overview of the molecular structure of 2,2-dibromoacetaldehyde, including its physicochemical properties, spectroscopic signature, and logical pathways related to its synthesis and biological impact. Detailed experimental methodologies relevant to its structural characterization are also presented.

Molecular Structure and Identification

Dibromoacetaldehyde is an aldehyde derivative with two bromine atoms attached to the alpha-carbon atom.[3] Its systematic IUPAC name is 2,2-dibromoacetaldehyde.[4]

-

Chemical Formula : C₂H₂Br₂O[3]

-

Molecular Weight : Approximately 201.84 g/mol

-

SMILES : C(=O)C(Br)Br

-

InChI Key : XIVPMNIFAAGBOY-UHFFFAOYSA-N

-

CAS Number : 3039-13-2

The connectivity of the atoms consists of a central carbon-carbon single bond. One carbon atom is double-bonded to an oxygen atom and single-bonded to a hydrogen atom, forming the aldehyde functional group. The other carbon atom (the α-carbon) is bonded to two bromine atoms and one hydrogen atom.

Physicochemical Properties

The physical and chemical properties of dibromoacetaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and for predicting its environmental fate and transport.

| Property | Value | Reference(s) |

| Molecular Weight | 201.84 g/mol | |

| Boiling Point | 136.3 °C at 760 mmHg | |

| Melting Point | 87 °C | |

| Density | 2.357 g/cm³ | |

| Vapor Pressure | 7.41 mmHg at 25°C | |

| Flash Point | 68.7 °C | |

| Refractive Index | 1.541 | |

| XLogP3-AA | 1.4 | |

| Topological Polar Surface Area | 17.1 Ų | |

| Exact Mass | 201.84519 Da | |

| Monoisotopic Mass | 199.84724 Da |

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of dibromoacetaldehyde.

| Spectroscopic Technique | Data Summary | Reference(s) |

| Mass Spectrometry (MS) | GC-MS data is available through the NIST Mass Spectrometry Data Center. The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would be expected around m/z 200, 202, and 204 in an approximate 1:2:1 ratio. | |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. Key characteristic absorption bands would include a strong C=O stretching vibration for the aldehyde functional group (typically in the range of 1720-1740 cm⁻¹) and C-H stretching and bending vibrations. C-Br stretching vibrations would be observed in the fingerprint region. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific experimental data for dibromoacetaldehyde is not readily available in the cited sources, a predicted ¹H NMR spectrum would show two signals: a singlet for the aldehydic proton (-CHO) and a singlet for the proton on the dibrominated carbon (-CHBr₂). The chemical shifts would be influenced by the electronegative bromine atoms and the carbonyl group. |

Logical and Experimental Workflows

Formation as a Disinfection Byproduct and Genotoxicity

Dibromoacetaldehyde is recognized as a disinfection byproduct (DBP) formed during water treatment processes like chlorination, especially in bromide-rich waters. Its formation poses a health concern due to its demonstrated genotoxicity. The logical pathway from water treatment to potential biological impact is illustrated below.

Potential Synthetic Pathway

A plausible synthetic route for dibromoacetaldehyde can be inferred from its known chemical precursors and downstream products. This pathway provides a framework for its laboratory synthesis for research purposes.

Experimental Protocols

While specific experimental protocols for the structural determination of dibromoacetaldehyde are not detailed in the initial search, standard methodologies for small organic molecules would be employed.

Synthesis and Purification (General Protocol)

A common method for the synthesis of α-halogenated aldehydes involves the direct halogenation of the corresponding aldehyde or its precursor.

-

Reaction Setup : Acetaldehyde or its trimer, paraldehyde, is dissolved in a suitable solvent (e.g., water or acetic acid).

-

Bromination : Elemental bromine is added dropwise to the solution, often with temperature control to manage the exothermic reaction.

-

Workup : The reaction mixture is neutralized, and the organic product is extracted using an immiscible organic solvent (e.g., diethyl ether).

-

Purification : The crude product is purified by distillation under reduced pressure to isolate dibromoacetaldehyde.

Structural Characterization Workflow

The following workflow outlines the standard procedures for confirming the structure of a synthesized or isolated compound like dibromoacetaldehyde.

References

An In-depth Technical Guide to the Synthesis of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde is a halogenated aldehyde of significant interest in organic synthesis and as a potential intermediate in the development of novel pharmaceuticals. Its reactive nature, stemming from the presence of two bromine atoms and an aldehyde functional group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathways for dibromoacetaldehyde, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in its preparation and application. The synthesis routes discussed include the direct bromination of acetaldehyde, the oxidation of 2,2-dibromoethanol, and a multi-step approach involving the bromination of a protected acetaldehyde derivative.

Introduction

Dibromoacetaldehyde (2,2-dibromoacetaldehyde) is an organic compound with the chemical formula C₂H₂Br₂O.[1] Its structure features a carbonyl group bonded to a carbon atom bearing two bromine atoms. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable, albeit challenging, synthetic intermediate. The electron-withdrawing nature of the two bromine atoms enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack. Furthermore, the presence of two leaving groups on the α-carbon opens up possibilities for various substitution and elimination reactions.

This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of dibromoacetaldehyde, addressing the need for clear and reproducible experimental procedures in the scientific community.

Synthesis Pathways

Several synthetic strategies can be envisioned for the preparation of dibromoacetaldehyde. The most direct approach involves the α,α-dibromination of acetaldehyde. An alternative pathway relies on the oxidation of a corresponding dihaloalcohol, 2,2-dibromoethanol. A third, more indirect route, involves the protection of the aldehyde functionality, followed by bromination and subsequent deprotection. Each of these pathways is discussed in detail below.

Direct Bromination of Acetaldehyde

The direct bromination of acetaldehyde to yield dibromoacetaldehyde is a conceptually straightforward approach. The reaction proceeds via an acid-catalyzed enolization of acetaldehyde, followed by electrophilic attack by bromine. The introduction of the first bromine atom deactivates the enol, making the second bromination step more challenging and potentially requiring harsher reaction conditions.

Experimental Protocol:

A detailed experimental protocol for the direct, acid-catalyzed dibromination of an aldehyde has been reported in the literature for other substrates and can be adapted for acetaldehyde.[2][3]

-

Materials: Acetaldehyde, Bromine, Hydrobromic acid (catalyst), suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve acetaldehyde in the chosen inert solvent.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of bromine (2 equivalents) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude dibromoacetaldehyde can be purified by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Acetaldehyde | [2][3] |

| Reagents | Bromine, Hydrobromic Acid | |

| Solvent | Dichloromethane or Carbon Tetrachloride | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Yield | Not explicitly reported for acetaldehyde |

Diagram of the Synthesis Pathway:

Caption: Direct bromination of acetaldehyde to dibromoacetaldehyde.

Oxidation of 2,2-Dibromoethanol

An alternative strategy for the synthesis of dibromoacetaldehyde involves the oxidation of the corresponding primary alcohol, 2,2-dibromoethanol. This method avoids the direct handling of volatile and potentially polymerizable acetaldehyde. The success of this pathway is contingent on the availability of the starting alcohol and the use of an appropriate oxidizing agent that selectively converts the primary alcohol to an aldehyde without causing over-oxidation to a carboxylic acid or other side reactions.

2.2.1. Synthesis of 2,2-Dibromoethanol

A potential route to 2,2-dibromoethanol starts from bromoform.

Experimental Protocol (Hypothetical):

A plausible synthesis could involve the reaction of bromoform with a suitable one-carbon synthon under basic conditions, followed by reduction. A more direct approach would be the reaction of bromoacetaldehyde with a reducing agent, though this would require the prior synthesis of bromoacetaldehyde. A documented synthesis of 2-bromoethanol from ethylene oxide and hydrobromic acid provides a template for handling bromoalcohols.

2.2.2. Oxidation to Dibromoacetaldehyde

Several mild oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) and the Swern oxidation are two common and effective methods.

Experimental Protocol (PCC Oxidation):

-

Materials: 2,2-Dibromoethanol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Celite or silica gel.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.

-

Add Celite or silica gel to the suspension.

-

Dissolve 2,2-dibromoethanol in anhydrous dichloromethane and add it to the PCC suspension in one portion.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude dibromoacetaldehyde, which can be further purified by distillation.

-

Experimental Protocol (Swern Oxidation):

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (anhydrous), 2,2-Dibromoethanol, Triethylamine.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for a few minutes to allow for the formation of the Swern reagent.

-

Add a solution of 2,2-dibromoethanol in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.

-

Stir the reaction mixture at -78 °C for 30-45 minutes.

-

Add triethylamine to the flask, which will cause the reaction to warm.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Quantitative Data (General for Alcohol Oxidation):

| Parameter | PCC Oxidation | Swern Oxidation |

| Starting Material | Primary Alcohol | Primary Alcohol |

| Reagents | PCC | Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Typical Yield | 80-95% | 85-98% |

Diagram of the Synthesis Pathway:

Caption: Synthesis of dibromoacetaldehyde via oxidation of 2,2-dibromoethanol.

Synthesis via a Protected Acetaldehyde Derivative

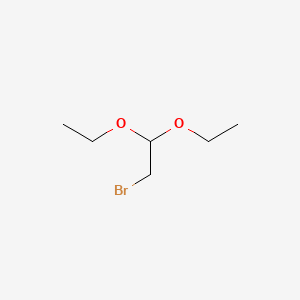

This multi-step approach involves protecting the aldehyde group of a precursor, performing the dibromination, and then deprotecting to reveal the desired dibromoacetaldehyde. Bromoacetaldehyde diethyl acetal is a readily available starting material for this pathway.

2.3.1. Synthesis of Bromoacetaldehyde Diethyl Acetal

Detailed procedures for the synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine are available.

Experimental Protocol:

-

Materials: Paraldehyde, Copper catalyst (e.g., cuprous bromide), Concentrated sulfuric acid, Absolute ethanol, Bromine, Inorganic dehydrant (e.g., anhydrous sodium sulfate).

-

Procedure (Catalytic Bromination):

-

In a reaction kettle, dissolve paraldehyde, a copper catalyst, and concentrated sulfuric acid in absolute ethanol.

-

Cool the mixture to between -5 and 0 °C using an ice-salt bath.

-

Slowly add elemental bromine dropwise while maintaining the temperature below 0 °C.

-

After the addition is complete, continue the reaction for 1-1.5 hours.

-

-

Procedure (Acetalization):

-

To the resulting ethanol solution of bromoacetaldehyde, add an inorganic dehydrant.

-

Heat the mixture to 35-40 °C and maintain for 5-6 hours.

-

Add ice water and stir, then neutralize with sodium carbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, recover the solvent by distillation, and then purify the bromoacetaldehyde diethyl acetal by vacuum distillation.

-

Quantitative Data for Bromoacetaldehyde Diethyl Acetal Synthesis:

| Parameter | Embodiment 1 | Embodiment 2 |

| Paraldehyde (kg) | 132 | 132 |

| Copper Bromide (kg) | 1.58 | 1.4 |

| Conc. H₂SO₄ (L) | 0.53 | 0.4 |

| Absolute Ethanol (L) | 858 | 800 |

| Bromine (kg) | 475 | 460 |

| Reaction Time (h) | 1 (after addition) | 1 (after addition) |

| Yield | High Purity | High Purity |

2.3.2. Bromination of Bromoacetaldehyde Diethyl Acetal (Hypothetical)

The next step would involve the bromination of the bromoacetaldehyde diethyl acetal. This would likely proceed via a radical mechanism, as the α-proton is now adjacent to a bromine atom and an ether linkage.

Proposed Experimental Conditions:

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: An inert solvent like carbon tetrachloride.

-

Conditions: The reaction would likely be carried out under reflux with irradiation from a sunlamp to initiate the radical chain reaction.

2.3.3. Hydrolysis of Dibromoacetaldehyde Diethyl Acetal

The final step is the hydrolysis of the dibromoacetal to liberate the free aldehyde. This is typically achieved under acidic conditions.

Experimental Protocol (General Acetal Hydrolysis):

-

Materials: Dibromoacetaldehyde diethyl acetal, Water, Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid).

-

Procedure:

-

Dissolve the dibromoacetaldehyde diethyl acetal in a suitable solvent (e.g., THF or acetone).

-

Add an aqueous solution of a strong acid.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Diagram of the Synthesis Pathway:

Caption: Multi-step synthesis of dibromoacetaldehyde via a protected intermediate.

Safety Considerations

-

Dibromoacetaldehyde: As a halogenated aldehyde, dibromoacetaldehyde is expected to be toxic and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate respiratory protection may be necessary.

-

Oxidizing Agents: PCC is a toxic chromium compound and a suspected carcinogen. Swern oxidation generates noxious and toxic byproducts (dimethyl sulfide, carbon monoxide). These reactions must be performed in a fume hood with appropriate quenching procedures.

-

Solvents: Many of the solvents used are flammable and/or toxic. Appropriate safety precautions for handling organic solvents should be followed.

Conclusion

This technical guide has outlined three primary pathways for the synthesis of dibromoacetaldehyde, providing detailed experimental protocols where available and proposing plausible conditions for less-documented steps. The direct bromination of acetaldehyde offers the most atom-economical route, while the oxidation of 2,2-dibromoethanol and the multi-step synthesis via a protected acetal provide alternative strategies that may offer advantages in terms of handling and selectivity. The choice of synthetic route will depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis and further exploration of this versatile chemical building block.

References

2,2-dibromoacetaldehyde IUPAC name

An In-depth Technical Guide on 2,2-Dibromoacetaldehyde

This technical guide provides a comprehensive overview of 2,2-dibromoacetaldehyde, including its nomenclature, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The unambiguous identification of a chemical compound is crucial for scientific communication and research.

| Identifier | Value |

| IUPAC Name | 2,2-dibromoacetaldehyde[1] |

| CAS Number | 3039-13-2[1][2] |

| Molecular Formula | C₂H₂Br₂O[1][2] |

| Molecular Weight | 201.84 g/mol |

| Synonyms | Dibromoacetaldehyde, Acetaldehyde, 2,2-dibromo- |

Physicochemical Properties

The physical and chemical properties of 2,2-dibromoacetaldehyde are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Boiling Point | 136.3 °C at 760 mmHg | |

| Density | 2.357 g/cm³ | |

| Flash Point | 68.7 °C | |

| Refractive Index | 1.541 | |

| Vapor Pressure | 7.41 mmHg at 25 °C | |

| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) | |

| Stability | Extremely moisture-sensitive and hygroscopic. |

Synthesis and Experimental Protocols

Synthesis of Bromoacetaldehyde Diethyl Acetal

A common strategy to handle reactive aldehydes is to protect them as acetals. The following is a protocol for the synthesis of bromoacetaldehyde diethyl acetal, which can be a precursor to bromoacetaldehyde.

Materials:

-

Vinyl acetate

-

Absolute ethanol

-

Bromine

-

Ice

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Apparatus for gas introduction (as shown in the reference)

Procedure:

-

A solution of 430 g (5 moles) of vinyl acetate in 1.5 L (26 moles) of absolute ethanol is placed in the 3-L three-necked flask.

-

The solution is cooled to approximately -10 °C using an ice-salt bath, and stirring is initiated.

-

Bromine (255 mL, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the flask via a rapid current of air over a period of 8-10 hours.

-

The reaction mixture is then allowed to stand overnight and warm to room temperature.

-

The mixture is poured into 1.7 L of ice water. The lower layer, containing the bromoacetal and ethyl acetate, is separated.

-

The organic layer is washed twice with 300-mL portions of cold water and once with 300 mL of cold 10% sodium carbonate solution.

-

The product is dried over two successive 25-g portions of anhydrous calcium chloride.

-

The crude product is purified by distillation under reduced pressure to yield bromoacetaldehyde diethyl acetal.

Reactivity and Applications

2,2-Dibromoacetaldehyde is a reactive organic compound due to the presence of two bromine atoms on the alpha-carbon to the carbonyl group. This structural feature makes it a useful intermediate in various chemical syntheses.

It is utilized as a reagent in analytical chemistry for the detection of haloacetaldehydes in treated water, often in conjunction with gas chromatography-mass spectrometry (GC-MS). Furthermore, it is recognized as a disinfection byproduct in drinking water and has demonstrated genotoxicity.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for bromoacetaldehyde diethyl acetal.

Caption: Chemical relationships of 2,2-dibromoacetaldehyde.

Safety Information

2,2-Dibromoacetaldehyde is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an acute oral toxicant and is hazardous to the aquatic environment. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Technical Guide: 2,2-Dibromoacetaldehyde (CAS 3039-13-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetaldehyde, with CAS number 3039-13-2, is a reactive organic compound belonging to the class of haloacetaldehydes.[1] It is characterized by a two-carbon aldehyde structure with two bromine atoms attached to the alpha-carbon.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, known applications, and biological activity, with a focus on its relevance to chemical research and development.

Chemical and Physical Properties

2,2-Dibromoacetaldehyde is a hygroscopic and moisture-sensitive solid.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3039-13-2 | [3] |

| Molecular Formula | C₂H₂Br₂O | [3] |

| Molecular Weight | 201.84 g/mol | |

| IUPAC Name | 2,2-dibromoacetaldehyde | |

| Synonyms | Dibromoacetaldehyde, Acetaldehyde, 2,2-dibromo- | |

| Boiling Point | 136.3 °C at 760 mmHg | |

| Density | 2.357 g/cm³ | |

| Flash Point | 68.7 °C | |

| Refractive Index | 1.541 | |

| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (heated) | |

| Storage Conditions | Refrigerator, under inert atmosphere, hygroscopic |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis via Bromination of Paraldehyde

This protocol is a representative example based on the synthesis of related bromoacetaldehyde derivatives. This is not a validated protocol for 2,2-dibromoacetaldehyde and should be adapted and optimized with appropriate safety precautions.

Reaction Scheme:

(CH₃CHO)₃ + 6 Br₂ → 3 CHBr₂CHO + 6 HBr

Materials:

-

Paraldehyde

-

Elemental Bromine

-

Copper (II) bromide (catalyst)

-

Anhydrous ethanol

-

Ice

-

Sodium carbonate solution (10%)

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve paraldehyde and a catalytic amount of copper (II) bromide in anhydrous ethanol.

-

Cool the reaction mixture to below 0°C using an ice-salt bath.

-

Slowly add elemental bromine dropwise from the dropping funnel, maintaining the reaction temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

-

Slowly pour the reaction mixture into ice water.

-

Neutralize the solution with a 10% sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude 2,2-dibromoacetaldehyde may be purified by vacuum distillation.

Applications in Chemical Synthesis

2,2-Dibromoacetaldehyde is a reactive intermediate with potential applications in the synthesis of various organic molecules, particularly heterocycles. The presence of two bromine atoms and an aldehyde functional group makes it a versatile building block.

Heterocyclic Synthesis

While specific examples are scarce, α-haloaldehydes are well-known precursors for the synthesis of heterocycles like thiazoles and imidazoles. For instance, the Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.

Generic Reaction with Thiourea:

The reaction of 2,2-dibromoacetaldehyde with thiourea would be expected to yield a 2-amino-4-bromothiazole derivative, a valuable scaffold in medicinal chemistry.

Use in Analytical Chemistry

2,2-Dibromoacetaldehyde is utilized as a reagent in analytical chemistry for the identification and quantification of haloacetaldehydes in treated water samples through methods like gas chromatography-mass spectrometry (GC-MS).

Biological Activity and Toxicology

Genotoxicity of Haloacetaldehydes

2,2-Dibromoacetaldehyde is recognized as a disinfection byproduct found in drinking water and exhibits genotoxicity. Studies on haloacetaldehydes (HALs) suggest that their toxicity involves the induction of cellular oxidative stress.

NRF2 Pathway Activation

Exposure to HALs has been shown to significantly increase the levels of reactive oxygen species (ROS) in cells. This oxidative stress can lead to DNA damage and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. The activation of the NRF2 pathway is a cellular defense mechanism against oxidative stress induced by compounds like 2,2-dibromoacetaldehyde.

Spectroscopic Data

Detailed spectroscopic data for 2,2-dibromoacetaldehyde is limited in the public domain. PubChem lists the availability of a GC-MS and a vapor-phase IR spectrum for this compound. However, access to these spectra is often restricted. For reference, the mass spectrum of the related compound tribromoacetaldehyde is available through the NIST WebBook.

Safety and Handling

2,2-Dibromoacetaldehyde is a hazardous substance that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is extremely moisture-sensitive and hygroscopic, requiring storage in a refrigerator under an inert atmosphere. It is incompatible with strong acids, alkalis, and oxidizing/reducing agents.

Conclusion

2,2-Dibromoacetaldehyde is a reactive chemical intermediate with established genotoxicity and potential applications in organic synthesis, particularly for the construction of heterocyclic systems. While detailed experimental protocols and a broad range of applications in drug development are not extensively documented, its chemical properties suggest it is a valuable, albeit hazardous, building block for further chemical exploration. Researchers should proceed with caution, leveraging knowledge from related haloaldehydes while developing novel synthetic methodologies and applications for this compound.

References

Core Physical Properties of Dibromoacetaldehyde

An In-depth Technical Guide on the Physical Properties of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibromoacetaldehyde (DBAL). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, analytical applications, or toxicological studies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of associated chemical processes.

Dibromoacetaldehyde, with the chemical formula C₂H₂Br₂O, is a halogenated aldehyde.[1][2][3] Understanding its physical properties is crucial for its handling, application in chemical reactions, and for the development of analytical methods.

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key physical properties of Dibromoacetaldehyde based on available data.

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₂O | [1][2] |

| Molecular Weight | 201.84 g/mol | |

| Boiling Point | 136.3 °C at 760 mmHg | |

| 137 °C | ||

| Melting Point | 87 °C | |

| Not Available | ||

| Density | 2.357 g/cm³ | |

| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) | |

| Refractive Index | 1.541 | |

| Vapor Pressure | 7.41 mmHg at 25°C | |

| Flash Point | 68.7 °C |

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds like Dibromoacetaldehyde are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

A small amount of Dibromoacetaldehyde is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

For solid compounds, the melting point is a key indicator of purity. The capillary method is a standard technique for its determination.

Materials:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (open at one end)

-

Sample of solid Dibromoacetaldehyde

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

A small amount of dry, powdered Dibromoacetaldehyde is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (typically 1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Dibromoacetaldehyde sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with Dibromoacetaldehyde and weighed.

-

The density of water at the recorded temperature is used to calculate the exact volume of the pycnometer.

-

The density of Dibromoacetaldehyde is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in various solvents is a fundamental physical property.

Materials:

-

Test tubes

-

Dibromoacetaldehyde sample

-

Various solvents (e.g., water, ethanol, DMSO, hexane)

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of Dibromoacetaldehyde (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated (e.g., by tapping or using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid or the formation of a homogeneous solution.

-

Observations are recorded as soluble, partially soluble, or insoluble. The process can be repeated with gentle heating if necessary.

Visualizations

The following diagrams, created using the DOT language, illustrate a relevant chemical process and an analytical workflow involving haloacetaldehydes like Dibromoacetaldehyde.

Formation Pathway of Haloacetaldehydes during Water Chlorination

This diagram illustrates the stepwise substitution mechanism for the formation of haloacetaldehydes, such as Dibromoacetaldehyde, from acetaldehyde during the chlorination of drinking water.

Caption: Stepwise formation of haloacetaldehydes.

Analytical Workflow for Haloacetaldehyde Detection in Water

This diagram outlines a typical workflow for the analysis of haloacetaldehydes, including Dibromoacetaldehyde, in water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: GC-MS analytical workflow for haloacetaldehydes.

References

Dibromoacetaldehyde reactivity profile

An In-depth Technical Guide on the Reactivity Profile of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde (DBAL) is a reactive carbonyl compound of significant interest due to its presence as a disinfection byproduct (DBP) in drinking water and its notable biological activity. As a dihalogenated aldehyde, its electrophilic nature governs its reactivity, making it a substrate for a variety of chemical transformations and a molecule of toxicological concern. This document provides a comprehensive technical overview of the reactivity profile of DBAL, focusing on its chemical properties, core reaction mechanisms, biological interactions, and analytical methodologies. Quantitative data are summarized for comparative analysis, and representative experimental protocols and reaction pathway diagrams are provided to guide further research.

Chemical and Physical Properties

Dibromoacetaldehyde is a halogenated organic compound characterized by an aldehyde functional group and two bromine atoms attached to the alpha-carbon.[1] Its structure lends it significant reactivity, primarily due to the electron-withdrawing effects of the bromine atoms, which enhance the electrophilicity of the carbonyl carbon. The compound is known to be hygroscopic and extremely sensitive to moisture.[1]

Table 1: Physicochemical Properties of Dibromoacetaldehyde

| Property | Value | Reference |

| IUPAC Name | 2,2-dibromoacetaldehyde | [2] |

| CAS Number | 3039-13-2 | [2] |

| Molecular Formula | C₂H₂Br₂O | [2] |

| Molecular Weight | 201.84 g/mol | |

| Boiling Point | 136.3 °C at 760 mmHg | |

| Density | 2.357 g/cm³ | |

| Flash Point | 68.7 °C | |

| SMILES | C(=O)C(Br)Br | |

| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) |

Core Reactivity Profile

The reactivity of dibromoacetaldehyde is dominated by the electrophilic nature of its carbonyl carbon. This reactivity is amplified by the two alpha-bromine atoms, which are strong electron-withdrawing groups.

Hydration Equilibrium

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). This reaction is reversible. The electron-withdrawing bromine atoms in DBAL are expected to shift the equilibrium towards the hydrate form more than in non-halogenated aldehydes, as they stabilize the gem-diol.

References

An In-depth Technical Guide to Dibromoacetaldehyde for Researchers, Scientists, and Drug Development Professionals

An exploration of the synthesis, reactivity, and potential applications of a versatile halogenated aldehyde.

Dibromoacetaldehyde, a halogenated aldehyde with the chemical formula C₂H₂Br₂O, is a reactive organic compound that has garnered interest in various chemical and biomedical fields. Its bifunctional nature, possessing both an electrophilic carbonyl group and two bromine atoms on the alpha-carbon, makes it a valuable synthon for the construction of diverse molecular architectures, particularly heterocyclic compounds. This technical guide provides a comprehensive overview of the current literature on dibromoacetaldehyde, focusing on its chemical properties, synthesis, reactivity, and applications, with a particular emphasis on its relevance to drug discovery and development.

Chemical and Physical Properties

Dibromoacetaldehyde is a dense, hygroscopic compound that is sensitive to moisture. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dibromoacetaldehyde [1]

| Property | Value |

| Molecular Formula | C₂H₂Br₂O |

| Molecular Weight | 201.84 g/mol |

| CAS Number | 3039-13-2 |

| Boiling Point | 136.3 °C at 760 mmHg |

| Density | 2.357 g/cm³ |

| Refractive Index | 1.541 |

| Flash Point | 68.7 °C |

| Solubility | Slightly soluble in methanol (with heating) and DMSO. |

| Stability | Extremely sensitive to moisture; hygroscopic. |

Synthesis of Dibromoacetaldehyde

The direct synthesis of dibromoacetaldehyde can be challenging due to its reactivity and instability. A common and more practical approach involves the synthesis of its stable acetal precursor, bromoacetaldehyde diethyl acetal, followed by hydrolysis.

Experimental Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal

A widely used method for the synthesis of bromoacetaldehyde diethyl acetal involves the bromination of paraldehyde in the presence of a copper catalyst, followed by acetalization.

Materials:

-

Paraldehyde

-

Copper catalyst (e.g., copper bromide)

-

Concentrated sulfuric acid

-

Absolute ethanol

-

Elemental bromine

-

Inorganic dehydrating agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Ice

-

Sodium carbonate

-

Dichloroethane

Procedure:

-

Catalytic Bromination:

-

In a reaction kettle, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring.

-

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add elemental bromine dropwise to the reaction mixture over 1 to 1.5 hours, maintaining the temperature within the specified range.

-

This initial step yields an ethanol solution of bromoacetaldehyde.

-

-

Acetalation Reaction:

-

To the ethanol solution of bromoacetaldehyde from the previous step, add an inorganic dehydrating agent.

-

Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.

-

After the reaction, add ice water and stir for 15-20 minutes.

-

Neutralize the reaction solution with sodium carbonate.

-

Allow the mixture to stand and separate into layers.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloroethane.

-

Combine the organic phases.

-

Perform reduced pressure distillation to first recover the solvent, and then collect the fraction at 65-68 °C to obtain bromoacetaldehyde diethyl acetal.

-

Hydrolysis to Dibromoacetaldehyde

Reactivity and Synthetic Applications

The reactivity of dibromoacetaldehyde is dominated by the electrophilicity of the carbonyl carbon and the presence of two leaving groups (bromide ions) on the adjacent carbon. This allows it to participate in a variety of reactions, particularly with nucleophiles, leading to the formation of diverse molecular scaffolds.

Reactions with Nucleophiles

Like other aldehydes, dibromoacetaldehyde undergoes nucleophilic addition to the carbonyl group. The presence of the two electron-withdrawing bromine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Synthesis of Heterocycles

A significant application of dibromoacetaldehyde is in the synthesis of heterocyclic compounds. The 1,2-dicarbonyl-like reactivity, after initial reaction at the aldehyde, makes it a valuable precursor for imidazoles, thiazoles, and other related ring systems.

1. Imidazole Synthesis (Debus-Radziszewski Reaction):

The Debus-Radziszewski synthesis provides a route to imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Dibromoacetaldehyde can serve as a precursor to the glyoxal equivalent needed for this reaction. The general mechanism is outlined below:

Figure 1: Generalized pathway for imidazole synthesis using dibromoacetaldehyde.

2. Thiazole Synthesis:

Dibromoacetaldehyde is a potential precursor for the synthesis of thiazole derivatives. The reaction would likely proceed through the condensation of dibromoacetaldehyde with a thioamide, such as thiourea. The aldehyde would react with the sulfur nucleophile, followed by cyclization and elimination to form the thiazole ring.

Figure 2: Proposed pathway for thiazole synthesis from dibromoacetaldehyde.

Wittig Reaction

The Wittig reaction provides a means to convert aldehydes and ketones into alkenes. Dibromoacetaldehyde can be employed in the Wittig reaction to synthesize dibromo-substituted alkenes. The general workflow is depicted below:

Figure 3: Workflow of the Wittig reaction with dibromoacetaldehyde.

Applications in Drug Development and Medicinal Chemistry

While specific examples of drugs derived directly from dibromoacetaldehyde are not prevalent in the literature, its utility as a building block for heterocyclic scaffolds is of significant interest to medicinal chemists. Imidazole and thiazole cores are present in a wide array of pharmaceuticals with diverse biological activities. The ability to introduce substituents at various positions on these rings, facilitated by precursors like dibromoacetaldehyde, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The introduction of bromine atoms can also influence the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and alter the metabolic stability of a compound.

Toxicology and Safety

Dibromoacetaldehyde is a known disinfection byproduct found in drinking water and has demonstrated genotoxicity.[2] Studies comparing the cytotoxicity and genotoxicity of various haloacetaldehydes have shown that dibromoacetaldehyde is among the more toxic compounds in this class.[2]

Safety Precautions:

-

Handle dibromoacetaldehyde in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Due to its hygroscopic nature, it should be stored under an inert atmosphere in a refrigerator.

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.

Conclusion

Dibromoacetaldehyde is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. While its direct handling requires care due to its toxicity and instability, the use of its stable acetal precursor provides a practical entry point for its utilization. Further research into the specific reactions and applications of dibromoacetaldehyde is warranted to fully exploit its synthetic potential for the development of novel therapeutics and other functional molecules.

References

The Discovery and Synthesis of Dibromoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetaldehyde (C₂H₂Br₂O), a halogenated aldehyde, has garnered interest within the scientific community due to its presence as a disinfection byproduct in drinking water and its potential genotoxic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of dibromoacetaldehyde. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical pathways to serve as a valuable resource for researchers in chemistry, toxicology, and drug development.

Introduction

The study of halogenated acetaldehydes is crucial for understanding their environmental impact and toxicological profiles. Dibromoacetaldehyde, in particular, has been identified as a byproduct of water disinfection processes and has demonstrated genotoxicity. A thorough understanding of its synthesis and chemical properties is fundamental for conducting further research into its mechanism of action and potential mitigation strategies. While the exact historical details of its initial discovery remain obscure in readily available literature, its synthesis is rooted in the broader history of the halogenation of aldehydes and related compounds.

Physicochemical Properties

Dibromoacetaldehyde is a reactive organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₂O | [1] |

| Molecular Weight | 201.84 g/mol | [1] |

| CAS Number | 3039-13-2 | [1] |

| IUPAC Name | 2,2-dibromoacetaldehyde | [1] |

| Canonical SMILES | C(=O)C(Br)Br | [1] |

| Appearance | Data not readily available | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available |

Synthesis of Dibromoacetaldehyde

While a specific, detailed experimental protocol for the direct synthesis of 2,2-dibromoacetaldehyde is not widely documented in modern literature, a viable synthetic route can be adapted from established procedures for related bromoacetals. The synthesis of bromoacetaldehyde diethyl acetal from paraldehyde and bromine, as described in the patent literature, provides a strong foundation for the preparation of the target molecule. The following protocol is a proposed adaptation for the synthesis of dibromoacetaldehyde.

Experimental Protocol: Synthesis of 2,2-Dibromoacetaldehyde from Paraldehyde

Disclaimer: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

Materials:

-

Paraldehyde

-

Bromine

-

Ethanol (absolute)

-

Copper (I) bromide (catalyst)

-

Concentrated Sulfuric Acid

-

Ice

-

Salt

-

Anhydrous Sodium Sulfate

-

Sodium Carbonate

-

Dichloroethane

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Ice-salt bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve paraldehyde in absolute ethanol. Add a catalytic amount of copper (I) bromide and a small amount of concentrated sulfuric acid.

-

Bromination: Cool the reaction mixture to below 0 °C using an ice-salt bath. Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 0 °C. The addition of bromine should be controlled to prevent a rapid increase in temperature.

-

Reaction: After the complete addition of bromine, continue stirring the reaction mixture at a low temperature (e.g., -5 to 0 °C) for 1-2 hours to ensure the completion of the dibromination reaction.

-

Work-up:

-

Pour the reaction mixture into ice water.

-

Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice with dichloroethane.

-

Combine the organic layers.

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the crude dibromoacetaldehyde by vacuum distillation. Collect the fraction at the appropriate boiling point.

Note: The exact stoichiometry and reaction times may require optimization.

Synthesis Workflow

Spectroscopic Characterization

Detailed spectroscopic data for dibromoacetaldehyde is not extensively published. The following tables summarize the expected and reported data based on available information for dibromoacetaldehyde and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~9.5 | s | - | -CHO |

| ~6.0 | s | - | -CHBr₂ | |

| ¹³C | ~185 | C=O (aldehyde) | ||

| ~40 | CHBr₂ |

Note: The above ¹H and ¹³C NMR data are predicted values based on the structure of dibromoacetaldehyde and typical chemical shifts for similar functional groups. Experimental verification is required.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2700 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~750-550 | Strong | C-Br stretch |

Note: The IR data is based on general characteristic absorption frequencies. Specific data for dibromoacetaldehyde is available on databases like PubChem but without detailed peak lists.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 202 | [M+H]⁺ (isotopic peak with ⁸¹Br₂) | |

| 200 | [M+H]⁺ (isotopic peak with ⁷⁹Br⁸¹Br) | |

| 198 | [M+H]⁺ (isotopic peak with ⁷⁹Br₂) | |

| 121 | [M-Br]⁺ | |

| 93 | [CHBr]⁺ | |

| 29 | [CHO]⁺ |

Note: The mass spectrometry data is predicted based on the isotopic abundance of bromine and common fragmentation patterns of aldehydes.

Mechanism of Genotoxicity

Dibromoacetaldehyde is known to be genotoxic. While the precise signaling pathways are a subject of ongoing research, a plausible mechanism involves its interaction with DNA to form adducts, similar to other aldehydes like acetaldehyde. This interaction can lead to DNA damage and mutations.

Proposed Signaling Pathway for Dibromoacetaldehyde-Induced Genotoxicity

Conclusion

This technical guide provides a consolidated resource on the synthesis, characterization, and proposed mechanism of action of dibromoacetaldehyde. While a definitive historical account of its discovery remains to be fully elucidated, the provided synthetic protocol offers a practical starting point for its preparation. The tabulated spectroscopic data, although partially based on predictions, serves as a useful reference for the identification and characterization of this compound. The visualized genotoxicity pathway highlights the potential molecular mechanisms underlying its adverse biological effects. Further research is warranted to refine the synthetic procedures, obtain comprehensive experimental spectroscopic data, and fully elucidate the intricate cellular pathways affected by dibromoacetaldehyde. This will be crucial for a comprehensive risk assessment and the development of strategies to mitigate its impact on human health.

References

A Technical Guide to the Spectroscopic Data of Dibromoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for dibromoacetaldehyde (C₂H₂Br₂O), a halogenated organic compound of interest in environmental and toxicological research. Due to its reactive nature, comprehensive public spectroscopic data is limited. This document compiles the available information and presents it in a structured format.

Physical and Chemical Properties

Basic physical and chemical properties of 2,2-dibromoacetaldehyde are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.

| Property | Value |

| Molecular Formula | C₂H₂Br₂O |

| Molecular Weight | 201.84 g/mol [1] |

| CAS Number | 3039-13-2[1][2] |

| Boiling Point | 136.3 °C at 760 mmHg |

| Density | 2.357 g/cm³ |

| Refractive Index | 1.541 |

| Solubility | Slightly soluble in DMSO and Methanol (heated) |

| Stability | Reported to be extremely moisture-sensitive and hygroscopic |

Spectroscopic Data

Detailed experimental spectra for dibromoacetaldehyde are not widely available in public databases. The information below is based on available data and predictions for related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Specific experimental ¹H NMR data for dibromoacetaldehyde is not available in the provided search results. Based on the structure (Br₂CH-CHO), one would expect two signals: a doublet for the aldehydic proton (CHO) and a triplet for the methine proton (CHBr₂). The coupling between these two protons would result in a doublet-triplet splitting pattern. The chemical shifts would be significantly influenced by the electron-withdrawing bromine atoms and the aldehyde group.

-

¹³C NMR: Experimental ¹³C NMR data for dibromoacetaldehyde is not available in the provided search results. Two signals would be expected: one for the carbonyl carbon (C=O) at a downfield chemical shift (typically 180-200 ppm) and one for the dibrominated carbon (CHBr₂) at a less deshielded position.

2. Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the key characteristic IR absorption bands for dibromoacetaldehyde can be predicted based on its functional groups. PubChem indicates the availability of vapor phase IR spectra.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (aldehyde) | ~1725-1740 | Carbonyl stretch |

| C-H (aldehyde) | ~2720 and ~2820 | C-H stretch (Fermi doublet) |

| C-Br | 500-750 | Carbon-bromine stretch |

3. Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center has an entry for dibromoacetaldehyde, indicating that GC-MS data exists.[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1.

Expected Fragmentation Patterns:

-

Loss of a bromine atom ([M-Br]⁺)

-

Loss of a hydrogen bromide molecule ([M-HBr]⁺)

-

Formation of the formyl cation ([CHO]⁺)

-

Formation of the dibromomethyl cation ([CHBr₂]⁺)

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and MS data for dibromoacetaldehyde are not available in the provided search results. However, a general workflow for the spectroscopic analysis of a similar compound is outlined below.

General Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide summarizes the currently available spectroscopic and physical data for dibromoacetaldehyde. While comprehensive experimental spectra are not readily accessible in public domains, the provided information on physical properties and predicted spectroscopic features offers a valuable resource for researchers. The high reactivity and moisture sensitivity of dibromoacetaldehyde may contribute to the challenges in obtaining and publishing its detailed spectroscopic data. Further research and publication of this data would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of Dibromoacetaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of dibromoacetaldehyde, a reactive α,α-dihaloaldehyde, in the construction of various heterocyclic scaffolds of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for related α-halocarbonyl compounds and serve as a guide for the development of specific reaction conditions.

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of an α-halocarbonyl compound with a thioamide or thiourea provides the corresponding thiazole. Dibromoacetaldehyde, as an α,α-dihaloaldehyde, is a suitable substrate for this transformation, leading to the formation of 2-aminothiazoles, a privileged scaffold in medicinal chemistry.

General Reaction Scheme:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the carbonyl-activated α-carbon of dibromoacetaldehyde, followed by cyclization and dehydration to afford the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials:

-

Dibromoacetaldehyde

-

Thiourea

-

Ethanol (or other suitable solvent like DMF)

-

Base (e.g., sodium acetate, triethylamine, or pyridine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add a solution of dibromoacetaldehyde (1.0 equivalent) in ethanol dropwise to the stirred solution of thiourea at room temperature.

-

Add a base (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Dibromoacetaldehyde | Thiourea | Ethanol | Sodium Acetate | 78 | 4-8 | 60-80 |

| Dibromoacetaldehyde | Thiourea | DMF | Triethylamine | 100 | 2-4 | 65-85 |

* Yields are estimated based on typical Hantzsch thiazole syntheses with related α-halocarbonyls and will require optimization for dibromoacetaldehyde.

Logical Workflow for 2-Aminothiazole Synthesis:

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole.

Synthesis of Pyrazoles from Dibromoacetaldehyde and Hydrazines

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Dibromoacetaldehyde can serve as a precursor to a 1,3-dicarbonyl equivalent in this reaction.

General Reaction Scheme:

The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic substitution and elimination to yield the aromatic pyrazole ring. The regioselectivity of the final product will depend on the nature of the substituent 'R' on the hydrazine.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials:

-

Dibromoacetaldehyde

-

Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (optional, depending on the reactivity of the hydrazine)

Procedure:

-

Dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of dibromoacetaldehyde (1.0 equivalent) in the same solvent to the hydrazine solution. An exothermic reaction may be observed.

-

If necessary, add a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the substituted pyrazole.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| Dibromoacetaldehyde | Phenylhydrazine | Ethanol | Acetic Acid | 78 | 6-12 | 50-70 |

| Dibromoacetaldehyde | Methylhydrazine | Ethanol | None | 25 | 8-16 | 45-65 |

* Yields are estimated based on analogous reactions and require experimental optimization.

Signaling Pathway Analogy for Pyrazole Synthesis:

Caption: Conceptual pathway for pyrazole synthesis.

Synthesis of Imidazoles from Dibromoacetaldehyde and Amidines

Imidazoles are a cornerstone of many pharmaceuticals. A versatile method for their synthesis is the reaction of an α-haloketone with an amidine. Dibromoacetaldehyde can be employed as the α-halocarbonyl component in this reaction to produce 2-substituted imidazoles.

General Reaction Scheme:

The reaction involves the initial formation of an N-acylated amidine intermediate, which then undergoes cyclization and elimination to form the imidazole ring.

Experimental Protocol: Synthesis of a 2-Substituted Imidazole

Materials:

-

Dibromoacetaldehyde

-

Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

-

Base (e.g., sodium bicarbonate, sodium carbonate)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve the amidine hydrochloride (1.0 equivalent) and a base (2.0 equivalents) in ethanol.

-

To this stirred suspension, add a solution of dibromoacetaldehyde (1.0 equivalent) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the 2-substituted imidazole.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Dibromoacetaldehyde | Acetamidine HCl | Ethanol | Sodium Bicarbonate | 78 | 8-16 | 55-75 |

| Dibromoacetaldehyde | Benzamidine HCl | Methanol | Sodium Carbonate | 65 | 6-12 | 60-80 |

* Yields are estimated based on similar imidazole syntheses and require optimization.

Experimental Workflow for Imidazole Synthesis:

Caption: Step-by-step workflow for imidazole synthesis.

Disclaimer: The provided protocols are intended as a starting point for research and development. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals, especially reactive reagents like dibromoacetaldehyde.

Dibromoacetaldehyde: A Versatile Intermediate in Chemical Synthesis for Drug Discovery

FOR IMMEDIATE RELEASE